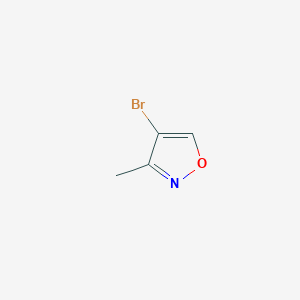

4-Bromo-3-methylisoxazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)2-7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUGSYBTPQHKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-19-9 | |

| Record name | 4-bromo-3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-methylisoxazole: A Versatile Heterocyclic Building Block

Introduction: The Strategic Importance of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role as a "privileged scaffold." Isoxazole derivatives are integral components of numerous pharmaceutical agents, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1]

Within this critical class of compounds, 4-Bromo-3-methylisoxazole emerges as a particularly valuable and versatile building block. Its structure is strategically functionalized: the methyl group at the 3-position provides a point of steric and electronic differentiation, while the bromine atom at the 4-position serves as a highly reactive handle for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in different solvent systems, its reactivity, and its storage requirements.

Structural Analysis

This compound (CAS No. 101084-19-9) is an aromatic heterocycle with the molecular formula C₄H₄BrNO and a molecular weight of 161.98 g/mol .[3] The isoxazole ring is inherently electron-deficient, which influences the reactivity of its substituents. The bromine atom at the C4 position further withdraws electron density from the ring through an inductive effect, while the methyl group at C3 has a mild electron-donating effect. This electronic push-pull relationship fine-tunes the reactivity of the molecule, particularly at the C-Br bond and the adjacent C5 position.

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on closely related analogs and general chemical principles. The data presented below should be considered as a guideline for experimental design.

| Property | Value / Observation | Source / Justification |

| CAS Number | 101084-19-9 | [3] |

| Molecular Formula | C₄H₄BrNO | [3] |

| Molecular Weight | 161.98 g/mol | [3] |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Based on analogs like 3-bromoanisole (liquid) and 5-amino-4-bromo-3-methylisoxazole (solid, m.p. 66-71 °C). |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF). Sparingly soluble in water. | General property of small, halogenated organic molecules. |

| Purity | ≥95% | [3] |

| Storage | Store at 2-8°C under an inert atmosphere. | Recommended for halogenated heterocycles to prevent degradation. |

Section 2: Synthesis of this compound

The synthesis of functionalized isoxazoles is a well-established field, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a primary and highly effective method. A plausible and efficient route to this compound starts from commercially available precursors.

Retrosynthetic Analysis & Strategy

The core isoxazole ring can be constructed via the cycloaddition of acetonitrile oxide with a brominated alkyne. Acetonitrile oxide is transient and is typically generated in situ from acetaldoxime. The key challenge is the regioselectivity of the cycloaddition. The use of 1-bromo-propyne would likely yield a mixture of regioisomers. A more controlled approach involves the synthesis of the 3-methylisoxazole core followed by regioselective bromination.

Experimental Protocol: A Representative Synthesis

This protocol describes a two-step synthesis starting from acetaldoxime and propargyl alcohol, followed by bromination.

Step 1: Synthesis of 3-Methylisoxazole

-

Causality: This step constructs the core heterocyclic ring. Propargyl alcohol is a safe and readily available C3-synthon. The cycloaddition is initiated by generating the nitrile oxide from acetaldoxime using an oxidant like sodium hypochlorite (bleach) in a biphasic system, which controls the concentration of the reactive intermediate.

-

Methodology:

-

To a stirred solution of acetaldoxime (1.0 eq) in dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel, add propargyl alcohol (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of aqueous sodium hypochlorite (approx. 10-15%, 2.0 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-methylisoxazole as a colorless liquid.

-

Step 2: Bromination to this compound

-

Causality: This is an electrophilic aromatic substitution. The C4 position of 3-methylisoxazole is electron-rich relative to C5 due to the directing effect of the methyl group and the ring electronics, making it susceptible to bromination. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

-

Methodology:

-

Dissolve 3-methylisoxazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. A catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be added, but is often not necessary for activated rings.

-

Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.

-

Section 3: Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton NMR): The spectrum is expected to be simple.

-

A singlet at approximately δ 8.5-8.8 ppm corresponding to the single proton at the C5 position. Its downfield shift is due to the deshielding effects of the adjacent ring oxygen and nitrogen atoms.

-

A singlet at approximately δ 2.3-2.5 ppm corresponding to the three protons of the methyl group at the C3 position.

-

-

¹³C NMR (Carbon NMR):

-

The C5 carbon is expected around δ 150-155 ppm.

-

The C3 carbon (bearing the methyl group) is expected around δ 160-165 ppm.

-

The C4 carbon (bearing the bromine) will be significantly shifted upfield to δ 95-105 ppm due to the heavy atom effect of bromine.

-

The methyl carbon signal should appear around δ 10-15 ppm.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is the signature of a molecule containing one bromine atom. The molecular ion peaks would be observed at m/z 161 and 163. Key fragmentation pathways would likely involve the loss of Br• (m/z 82) and cleavage of the isoxazole ring.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.

The C4-Bromo Position: A Gateway to Molecular Complexity

The C-Br bond is the most synthetically versatile handle on the molecule. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[4] This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid elaboration of the isoxazole core.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form C-C bonds. This is arguably the most important reaction for this substrate in drug discovery programs.[5][6]

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Causality: This protocol leverages a palladium(0) catalyst to couple the C-Br bond with an organoboron reagent. The catalytic cycle involves oxidative addition of the Pd(0) into the C-Br bond, transmetalation with the activated boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction.[7]

-

Methodology:

-

To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like XPhos or SPhos (2-4 mol%).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically dioxane/water (4:1) or DMF.

-

Heat the reaction mixture to 80-120°C for 2-18 hours. The reaction can often be accelerated using microwave irradiation (e.g., 120°C for 10-30 minutes).[7]

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography or recrystallization.

-

Section 5: Applications in Drug Discovery

The 4-aryl-3-methylisoxazole motif, readily accessible from this compound via Suzuki coupling, is a common feature in many biologically active molecules. The isoxazole ring can participate in hydrogen bonding through its nitrogen and oxygen atoms and can form favorable dipole-dipole interactions with protein targets. The C-Br bond itself can act as a halogen bond donor, an increasingly recognized interaction in rational drug design. This building block is therefore ideal for generating libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related compounds provide a strong basis for hazard assessment.[8][9]

-

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[8][10]

-

Skin Irritation (Category 2) - Causes skin irritation.[8][11]

-

Eye Irritation (Category 2) - Causes serious eye irritation.[8][11]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[8][11]

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or dust.

-

Store in a tightly sealed container in a cool, dry, well-ventilated place.

-

Keep away from strong oxidizing agents.

-

References

-

American Elements. (n.d.). 4-Bromo-3-methylbenzo[d]isoxazole. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. Retrieved January 12, 2026, from [Link]

-

Hairui Chemical. (n.d.). 4-Bromo-3-methylbenzo[d]isoxazole_1367947-42-9. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromoisoxazole. Retrieved January 12, 2026, from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet for 3-Bromoanisole. Retrieved from a representative SDS for a similar compound. (Note: This is a representative citation as the direct SDS for the target molecule was not found).

- Royal Society of Chemistry. (n.d.). Supporting Information for a representative organic synthesis paper.

-

PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. Retrieved January 12, 2026, from [Link]

- Copp, J. D., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

- Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.

- SpringerLink. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

-

ResearchGate. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2013). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. methyl 4-bromo-5-methyl-3-isoxazolecarboxylate(SALTDATA: FREE)(850832-54-1) 1H NMR [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 4-Bromoisoxazole | C3H2BrNO | CID 3862248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 4-Bromo-3-methylisoxazole via 1,3-dipolar cycloaddition

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylisoxazole via 1,3-Dipolar Cycloaddition

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a valuable pharmacophore found in numerous therapeutic agents.[1] Molecules incorporating the isoxazole core exhibit a wide spectrum of biological activities, including anti-inflammatory, antibiotic, and anti-cancer properties.[2] Specifically, this compound is a crucial synthetic intermediate, providing a versatile handle for further chemical modifications and the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound, centered around the powerful and elegant 1,3-dipolar cycloaddition reaction.

Overall Synthetic Strategy

The synthesis of this compound is strategically approached in a three-stage process. The initial phase involves the preparation of 3-methylisoxazole, the core heterocyclic structure. This is achieved through a classical 1,3-dipolar cycloaddition reaction. The subsequent and final stage is the regioselective bromination of the 3-methylisoxazole intermediate to yield the desired this compound product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Methylisoxazole via 1,3-Dipolar Cycloaddition

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a classic example of a 1,3-dipolar cycloaddition.[3][4] This reaction is prized for its efficiency in constructing the five-membered isoxazole ring.[5]

Step 1.1: Preparation of the Nitrile Oxide Precursor – Acetaldoxime

The journey begins with the synthesis of acetaldoxime, the precursor to our 1,3-dipole, acetonitrile oxide. Acetaldoxime is readily prepared from the condensation reaction of acetaldehyde with hydroxylamine.[6] Various methods exist, often employing a mild base to facilitate the reaction.[7][8][9][10]

Experimental Protocol: Synthesis of Acetaldoxime

-

To a solution of hydroxylamine hydrochloride (1.0 eq) in water, add sodium carbonate (0.5 eq) portion-wise with stirring until gas evolution ceases.

-

Cool the resulting hydroxylamine solution in an ice bath.

-

Slowly add acetaldehyde (1.0 eq) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

The product, acetaldoxime, can be extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous sodium sulfate.

-

The solvent is then removed under reduced pressure to yield crude acetaldoxime, which can be purified by distillation.

Step 1.2: In-situ Generation of Acetonitrile Oxide and Cycloaddition

Acetonitrile oxide is a reactive intermediate and is typically generated in situ to be immediately trapped by a dipolarophile.[11][12] A common and effective method for its generation is the dehydrochlorination of the corresponding hydroximoyl chloride. This is achieved by first chlorinating acetaldoxime with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), followed by treatment with a non-nucleophilic base like triethylamine.[6]

The choice of the alkyne dipolarophile is critical for the outcome of the reaction. To form 3-methylisoxazole, the cycloaddition partner for acetonitrile oxide should ideally be acetylene. However, due to the challenges of handling gaseous acetylene in a standard laboratory setting, acetylene equivalents are often employed. For the purpose of this guide, we will consider the reaction with a generic terminal alkyne and discuss the regioselectivity.

Caption: Mechanism of 1,3-dipolar cycloaddition.

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a concerted pericyclic reaction that proceeds through a cyclic transition state.[3] The regioselectivity of the addition is governed by both steric and electronic factors, as described by Frontier Molecular Orbital (FMO) theory.[11]

Experimental Protocol: Synthesis of 3-Methylisoxazole

-

Dissolve acetaldoxime (1.0 eq) in a suitable aprotic solvent, such as chloroform or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0 °C. Stir the mixture for 1-2 hours.

-

To the solution containing the in-situ formed acetohydroximoyl chloride, add the alkyne dipolarophile (1.1 eq).

-

Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture. The triethylamine serves to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide which is immediately trapped by the alkyne.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude 3-methylisoxazole is then purified by column chromatography on silica gel.

Part 2: Regioselective Bromination of 3-Methylisoxazole

The final step in the synthesis is the introduction of a bromine atom at the C4 position of the isoxazole ring. This is an electrophilic aromatic substitution reaction. The inherent electronic nature of the 3-methylisoxazole ring directs the incoming electrophile to the C4 position.

Mechanism of Electrophilic Substitution

The isoxazole ring is considered an electron-deficient aromatic system. The nitrogen atom is electron-withdrawing, influencing the electron density around the ring. Theoretical and experimental studies have shown that the C4 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.[13][14]

Common brominating agents for such transformations include N-bromosuccinimide (NBS), often in the presence of a radical initiator, or other electrophilic bromine sources.[15] The use of NBS provides a mild and selective method for the bromination of electron-rich and moderately activated aromatic systems.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-methylisoxazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product, this compound, can be purified by distillation or column chromatography.

Data Summary

| Step | Product | Key Reagents | Typical Yield |

| 1.1 | Acetaldoxime | Acetaldehyde, Hydroxylamine HCl, Na₂CO₃ | 85-95% |

| 1.2 | 3-Methylisoxazole | Acetaldoxime, NCS, Triethylamine, Alkyne | 60-80% |

| 2 | This compound | 3-Methylisoxazole, NBS, AIBN | 70-90% |

Conclusion

The synthesis of this compound via a 1,3-dipolar cycloaddition pathway represents an efficient and reliable method for accessing this valuable synthetic intermediate. The key steps, including the in-situ generation of acetonitrile oxide and the regioselective bromination of the resulting isoxazole core, are well-established transformations in organic synthesis. This guide provides a detailed framework for researchers and professionals in the field of drug development to successfully synthesize this important building block for the creation of novel chemical entities.

References

-

Google Patents. CN103172534A - Method for preparing acetaldoxime. [7]

-

Google Patents. EP0003898A1 - Production of acetaldehyde oxime. [8]

-

Google Patents. US4323706A - Production of acetaldehyde oxime. [9]

-

European Patent Office. EP0003898B1 - Production of acetaldehyde oxime. [Link][10]

-

MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link][11]

-

ResearchGate. 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. [Link][4]

-

PubMed. Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. [Link][16]

-

Royal Society of Chemistry. Photochemical generation of acetonitrile oxide via the C–N bond cleavage of 3-methyl-2-(4-nitrophenyl)-2H-azirine. [Link][12]

-

ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. [Link][5]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link][13]

-

Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link][1]

-

National Center for Biotechnology Information. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link][2]

-

MDPI. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. [Link][18]

-

Organic Chemistry Portal. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). [Link][15]

-

Chalmers Research. Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. [Link][19]

-

PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link][14]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acetaldoxime - Wikipedia [en.wikipedia.org]

- 7. CN103172534A - Method for preparing acetaldoxime - Google Patents [patents.google.com]

- 8. EP0003898A1 - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 9. US4323706A - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. mdpi.com [mdpi.com]

- 12. Photochemical generation of acetonitrile oxide the C–N bond cleavage of 3-methyl-2-(4-nitrophenyl)-2-azirine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]

- 16. Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. research.chalmers.se [research.chalmers.se]

- 20. Acetonitrile oxide | C2H3NO | CID 522391 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylisoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoxazole scaffold is a key feature in numerous biologically active molecules.[1] The introduction of a bromine atom at the 4-position and a methyl group at the 3-position significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for further chemical modifications. Accurate structural elucidation is paramount for its use in any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data of this compound, offering insights into its synthesis, spectral interpretation, and the experimental protocols for data acquisition.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a precursor followed by bromination. A general and regioselective method for the synthesis of 4-haloisoxazoles involves the ruthenium-catalyzed cycloaddition of 1-haloalkynes with nitrile oxides.[2] Alternatively, a direct bromination of a pre-formed isoxazole ring can be achieved. The kinetics of the bromination of isoxazole have been studied, indicating it is an electrophilic substitution reaction.[3]

Here, we propose a synthetic pathway starting from the readily available 3-methylisoxazole, followed by electrophilic bromination.

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to 4-Bromo-3-methylisoxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in a variety of non-covalent interactions. As a Senior Application Scientist, my experience has shown that seemingly minor substitutions on this privileged heterocycle can dramatically alter its biological activity and synthetic utility. This guide focuses on a particularly intriguing derivative: 4-Bromo-3-methylisoxazole. Its unique substitution pattern offers a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of complex chemical entities. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data for characterization, and insights into its applications, particularly in the realm of drug discovery.

Section 1: Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The strategic placement of the bromine atom at the 4-position, adjacent to the methyl group at the 3-position, significantly influences its reactivity and potential for chemical modification.

| Property | Value | Source |

| CAS Number | 101084-19-9 | [1] |

| Molecular Formula | C₄H₄BrNO | [1] |

| Molecular Weight | 161.98 g/mol | [1] |

| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from general isoxazole properties. |

Section 2: Synthesis Protocol

The synthesis of this compound can be approached through the bromination of the parent 3-methylisoxazole. The following protocol is a representative method based on established electrophilic aromatic substitution principles for heterocyclic compounds.

Experimental Protocol: Bromination of 3-Methylisoxazole

This protocol describes a laboratory-scale synthesis of this compound. The underlying principle is the electrophilic substitution of a bromine atom onto the electron-rich isoxazole ring. The regioselectivity is directed by the activating methyl group.

Materials:

-

3-Methylisoxazole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylisoxazole (1.0 equivalent) in anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C. The causality behind the slow addition is to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of Substituted Isoxazoles

Foreword: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of commercial drugs and biologically active compounds underscores its importance as a "privileged scaffold."[4][5] The unique electronic properties and the spatial arrangement of its heteroatoms allow isoxazole-containing molecules to engage in a wide array of biological interactions, leading to diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3]

However, the therapeutic efficacy of an isoxazole-based compound is intrinsically linked to its substitution pattern. The ability to precisely control the placement of substituents on the isoxazole ring—a concept known as regioselectivity—is paramount in the design and synthesis of novel drug candidates. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical overview of the core strategies for achieving regioselective synthesis of substituted isoxazoles. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a rationale for the experimental choices that lead to the desired regioisomers.

I. The Cornerstone of Isoxazole Synthesis: [3+2] Dipolar Cycloaddition

The [3+2] dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or an alkene) is arguably the most versatile and widely employed method for constructing the isoxazole ring.[6] The regioselectivity of this reaction is a subject of extensive study and can be judiciously controlled through various factors.

A. The Classic Approach: Nitrile Oxides and Alkynes for 3,5-Disubstituted Isoxazoles

The reaction of a nitrile oxide with a terminal alkyne typically yields a 3,5-disubstituted isoxazole. This outcome is governed by the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control.

A common and highly effective method for this transformation is the copper(I)-catalyzed cycloaddition, which proceeds with high regioselectivity.[7] This one-pot, three-step procedure often involves the in situ generation of the nitrile oxide from an aldoxime, followed by its reaction with a terminal acetylene.[8]

Materials:

-

Aldehyde (1.0 eq)

-

Hydroxylammonium chloride (1.0 eq)

-

Sodium hydroxide (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.5 eq)

-

Terminal alkyne (1.0 eq)

-

Copper(II) sulfate pentahydrate (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

tert-Butanol/Water (1:1)

Procedure:

-

To a stirred solution of the aldehyde in a 1:1 mixture of tert-butanol and water, add hydroxylammonium chloride and sodium hydroxide. Stir the mixture at 50 °C for 1 hour to form the corresponding oxime.

-

Add N-chlorosuccinimide to the reaction mixture and continue stirring at 50 °C for 3 hours. This will generate the hydroximinoyl chloride intermediate.

-

To this mixture, add the terminal alkyne, copper(II) sulfate pentahydrate, and sodium ascorbate.

-

Stir the reaction at 50 °C for 4 hours.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Causality Behind Experimental Choices:

-

The use of a copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, accelerates the cycloaddition and ensures high regioselectivity.

-

The one-pot nature of this procedure, with sequential addition of reagents, improves efficiency and minimizes the handling of potentially unstable intermediates like nitrile oxides.

Diagram: General Mechanism of [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles

Caption: Mechanism of 3,5-disubstituted isoxazole synthesis.

B. Achieving 3,4-Disubstitution: The Role of Enamines and Transition Metals

Synthesizing 3,4-disubstituted isoxazoles via [3+2] cycloaddition requires a different strategic approach to control the regiochemistry. One elegant method involves the use of enamines as the dipolarophile.[9][10][11] The enamine, generated in situ from an aldehyde and a secondary amine (e.g., pyrrolidine), reacts with a nitrile oxide to yield a 5-amino-4,5-dihydroisoxazole intermediate. Subsequent elimination of the amine affords the 3,4-disubstituted isoxazole. This method is often metal-free and proceeds with high regioselectivity.[10][11]

Transition-metal catalysis also offers a powerful tool for the regioselective synthesis of 3,4-disubstituted isoxazoles. For instance, ruthenium-catalyzed cycloadditions have been successfully employed.[4]

Materials:

-

Aldehyde (1.0 eq)

-

N-hydroximidoyl chloride (1.1 eq)

-

Pyrrolidine (0.2 eq)

-

Triethylamine (2.0 eq)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of the aldehyde and N-hydroximidoyl chloride in dichloromethane, add pyrrolidine and triethylamine.

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

The reaction initially forms a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.

-

This intermediate undergoes spontaneous or induced oxidation (e.g., exposure to air or addition of a mild oxidizing agent) to eliminate pyrrolidine and form the aromatic 3,4-disubstituted isoxazole.

-

After completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

The use of an enamine as the dipolarophile directs the cycloaddition to form the desired 3,4-disubstituted pattern. The electron-donating nature of the enamine influences the orbital interactions, favoring this specific regiochemical outcome.

-

Triethylamine acts as a base to generate the nitrile oxide in situ from the N-hydroximidoyl chloride.

-

The choice of a non-polar solvent like dichloromethane often leads to higher yields.[10]

Diagram: Enamine-Mediated Synthesis of 3,4-Disubstituted Isoxazoles

Caption: Synthesis of 3,4-disubstituted isoxazoles via enamines.

II. The Classical Approach Revisited: Regiocontrol in the Synthesis from 1,3-Dicarbonyl Compounds

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a foundational method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[12] A significant challenge with this approach, particularly with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity, often leading to a mixture of isomeric products.[12] However, recent advancements have demonstrated that regiochemical control can be achieved by modifying the substrate and the reaction conditions.

A. Leveraging β-Enamino Diketones for Regioselective Synthesis

The use of β-enamino diketones as precursors offers a powerful strategy to overcome the regioselectivity issues inherent in the classical Claisen synthesis.[12] The enamino group serves to differentiate the two carbonyl functionalities, allowing for selective reaction with hydroxylamine. By carefully choosing the reaction conditions (solvent, presence of a Lewis acid), different regioisomers can be selectively obtained.[12]

The regiochemical outcome of the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can be directed by the reaction conditions:

-

Synthesis of 4,5-Disubstituted Isoxazoles: Achieved under mild conditions, often in a protic solvent like ethanol.

-

Synthesis of 3,4-Disubstituted Isoxazoles: Can be favored by the use of a Lewis acid such as BF₃, which activates one of the carbonyl groups.

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles: The substitution pattern on the starting β-enamino diketone itself can direct the formation of trisubstituted products.

The ability to selectively synthesize four of the six possible regioisomers by tuning the reaction parameters highlights the versatility of this approach.[12]

III. Transition Metal-Catalyzed Pathways to Substituted Isoxazoles

Transition metal catalysis has emerged as a powerful tool in the synthesis of isoxazoles, often providing access to substitution patterns that are challenging to obtain through classical methods.[13] These methods are characterized by their high efficiency, selectivity, and functional group tolerance.

A. Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

Gold catalysts, particularly AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[7] This methodology is amenable to the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles, depending on the substitution pattern of the starting acetylenic oxime.[7]

B. Palladium-Catalyzed Multi-Component Reactions

Palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can be employed to prepare pyrazole or isoxazole derivatives, showcasing the power of multi-component strategies in heterocyclic synthesis.[7]

IV. Data Summary: A Comparative Overview of Regioselective Methods

| Substitution Pattern | Primary Synthetic Method | Key Reagents | Advantages | References |

| 3,5-Disubstituted | [3+2] Cycloaddition | Nitrile Oxide, Terminal Alkyne, Cu(I) catalyst | High yields, good functional group tolerance, one-pot procedure. | [7],[8],[14] |

| 3,4-Disubstituted | [3+2] Cycloaddition | Nitrile Oxide, Enamine | Metal-free, high regioselectivity, mild conditions. | [9],[10],[11] |

| 4,5-Disubstituted | Cyclocondensation | β-Enamino Diketone, Hydroxylamine | Control over regioselectivity through reaction conditions. | [12] |

| Trisubstituted | Cyclocondensation | Substituted β-Enamino Diketone, Hydroxylamine | Access to complex substitution patterns. | [12] |

| Various | Transition Metal Catalysis | Au, Pd, Ru catalysts | High efficiency, selectivity, access to diverse substitution patterns. | [7],[13],[4] |

V. Conclusion and Future Outlook

The regioselective synthesis of substituted isoxazoles is a dynamic and evolving field, driven by the continual demand for novel molecular entities in drug discovery and materials science. While the [3+2] dipolar cycloaddition remains a workhorse in this area, offering a high degree of predictability and control, innovative strategies employing modified classical approaches and transition metal catalysis are expanding the synthetic chemist's toolkit. The ability to fine-tune reaction conditions to favor a specific regioisomer, as demonstrated with β-enamino diketones, underscores the importance of a deep mechanistic understanding.

Future research will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the exploration of novel catalytic systems, the use of green solvents, and the development of flow chemistry processes for the continuous production of isoxazole derivatives.[15] As our understanding of the structure-activity relationships of isoxazole-containing compounds continues to grow, the demand for precise and versatile synthetic methodologies will undoubtedly intensify, ensuring that the regioselective synthesis of isoxazoles remains a vibrant and impactful area of chemical research.

References

-

Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Available at: [Link]

-

Scilit. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available at: [Link]

-

Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 323-331. Available at: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

Pérez-Pérez, M. J., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(10), 2473-2478. Available at: [Link]

-

ResearchGate. (n.d.). Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. Available at: [Link]

-

Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34246. Available at: [Link]

-

TMP Chem. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. Available at: [Link]

-

Kim, H., et al. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available at: [Link]

-

MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

-

ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

De Sarlo, F., et al. (2006). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 4(20), 3749-3751. Available at: [Link]

-

International Journal of Pharmaceutical and Life Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

-

Al-Azmi, A., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. Available at: [Link]

-

Kumar, A., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 281, 116909. Available at: [Link]

-

MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Available at: [Link]

-

Letters in Applied NanoBioScience. (n.d.). Construction of Isoxazole ring: An Overview. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Oxazolo[4,5-d]isoxazole Derivatives and 3,4-Disubstituted Isoxazoles from Isoxazol-5(4H)-ones. Available at: [Link]

-

PubMed. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Available at: [Link]

-

Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link]

-

Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(25), 5203–5205. Available at: [Link]

-

PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

-

PubMed Central. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 1334-1345. Available at: [Link]

-

Ukrainian Chemical Journal. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link]

-

SpringerLink. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

-

ResearchGate. (n.d.). Transition Metal-Mediated Synthesis of Oxazoles. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at: [Link]

-

Journal of Chemical Education. (n.d.). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Available at: [Link]

-

PubMed. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]

- 11. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition | Scilit [scilit.com]

- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability and Reactivity of the Isoxazole Ring in 4-Bromo-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the stability and reactivity of the isoxazole core, with a specific focus on 4-bromo-3-methylisoxazole. Understanding the nuanced chemical behavior of this substituted isoxazole is paramount for its strategic deployment in the synthesis of novel molecular entities.

The Isoxazole Core: A Dichotomy of Stability and Latent Reactivity

The isoxazole ring is generally considered an aromatic and stable entity, resistant to many common reagents.[3] However, this stability is not absolute and is influenced by the substitution pattern on the ring, pH, and temperature.[3][4] The inherent weakness of the N-O bond is a key feature, predisposing the ring to cleavage under certain conditions.[5] This controlled lability is a powerful tool in synthetic and medicinal chemistry, enabling the isoxazole moiety to serve as a versatile synthetic intermediate.[3][5]

Electronic Structure and Aromaticity

The isoxazole ring is an electron-rich aromatic system.[5] The aromaticity, however, can be disrupted, leading to a variety of chemical transformations. The electron distribution within the ring dictates its reactivity towards electrophiles and nucleophiles. The nitrogen atom's lone pair participates in the aromatic sextet, while the oxygen atom's electronegativity influences the electron density distribution.

General Stability Profile

The stability of the isoxazole ring is notably dependent on pH. For instance, studies on the isoxazole-containing drug Leflunomide have shown that the ring is stable in acidic and neutral conditions but undergoes base-catalyzed opening at higher pH.[4] Temperature also plays a crucial role, with increased temperatures accelerating ring cleavage.[4]

This compound: A Modulated Electronic Landscape

The presence of a bromine atom at the 4-position and a methyl group at the 3-position significantly influences the reactivity of the isoxazole ring in this compound.

-

The 3-Methyl Group: This electron-donating group can influence the regioselectivity of certain reactions.

-

The 4-Bromo Group: The bromine atom is an electron-withdrawing group and a good leaving group, making the 4-position susceptible to nucleophilic substitution and a key site for cross-coupling reactions.[6]

Key Reactions of the Isoxazole Ring in this compound

The unique substitution pattern of this compound opens up a diverse range of synthetic transformations.

Electrophilic Aromatic Substitution

While isoxazoles are generally less reactive towards electrophilic aromatic substitution due to their lower nucleophilicity, substitution at the 4-position is known to occur.[7][8] However, the presence of a bromine atom already at this position in this compound makes further electrophilic substitution at this site unlikely. Instead, reactions involving the substituents or the ring's heteroatoms are more probable.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the bromine atom and the isoxazole ring itself facilitates nucleophilic aromatic substitution at the C4 position.[9] This allows for the introduction of a wide variety of nucleophiles, displacing the bromide ion.[10]

Conceptual Workflow for Nucleophilic Aromatic Substitution:

Caption: Generalized workflow for nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for building molecular complexity.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the this compound with an organoboron compound in the presence of a palladium catalyst and a base.[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Methyl-4-phenylisoxazole | >90 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-methylisoxazole | 85-95 |

| 3 | Thiophene-2-boronic acid | 3-Methyl-4-(thiophen-2-yl)isoxazole | 80-90 |

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.[14][15]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and the terminal alkyne (1.2-2.0 equiv).[16]

-

Solvent and Base Addition: Add an anhydrous amine base (e.g., triethylamine or diisopropylethylamine) which also serves as the solvent, or use a co-solvent like THF.[17]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: Follow a standard aqueous work-up and purify the product by chromatography.[16]

Data Presentation: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3-Methyl-4-(phenylethynyl)isoxazole | 75-85 |

| 2 | Trimethylsilylacetylene | 3-Methyl-4-((trimethylsilyl)ethynyl)isoxazole | >90 |

| 3 | Propargyl alcohol | 3-(3-Methylisoxazol-4-yl)prop-2-yn-1-ol | 70-80 |

Reaction Pathway for Sonogashira Coupling:

Caption: Key components for the Sonogashira coupling of this compound.

Ring-Opening Reactions

The latent reactivity of the isoxazole ring lies in its propensity to undergo ring-opening reactions under specific conditions.[18] This is often initiated by the cleavage of the weak N-O bond.[19]

Reductive cleavage of the N-O bond can be achieved using various reagents, such as Raney nickel, molybdenum hexacarbonyl, or samarium iodide.[19][20][21] This transformation typically yields β-amino enones or related structures, which are valuable synthetic intermediates.[20]

Mechanism of Reductive N-O Bond Cleavage:

Caption: General pathway for the reductive ring opening of isoxazoles.

Under UV irradiation, isoxazoles can rearrange to form oxazoles through an azirine intermediate.[22] This photochemical transformation provides a pathway to a different heterocyclic system.

Recent advancements have shown that isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent like Selectfluor®.[23][24][25] This reaction proceeds via electrophilic fluorination followed by deprotonation and N-O bond cleavage, yielding α-fluorocyanoketones.[26] This method is particularly valuable for synthesizing complex fluorinated molecules.[25]

Conclusion

This compound is a versatile and strategically important building block in organic synthesis and drug discovery. Its stability under certain conditions, coupled with the predictable reactivity of the 4-bromo substituent in cross-coupling reactions and the latent reactivity of the isoxazole ring towards cleavage, provides a rich platform for the synthesis of diverse and complex molecules. A thorough understanding of the factors governing its stability and reactivity is essential for harnessing its full synthetic potential.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTxusFGCPquqZAVHosNEeKe06NF_GZlHya4YZx8VTQUt8Ds_UsGTytoMIezud0mFD912P_ricMuF00IpaBtlipA7DqW4-U9KlWimG-N76V6c3bpZKGrfFsXw-qVF6WcLgBDsS-UMvFPuIT8PkmjfjIkWa7YseaUpzysWw=]

- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIw5KO8OSftc0X8pXaRSfaJ4k5FSWciiUJl9qjt87YH2UGWIbVhIu4MZMJEpzXLNdUCCeUGZsaBex9oCtJY5BfIvmWHroT2URC58zB0Jxzvygs8GaH-xbluaC-GWaYXPodYuo4Csb9lwtbZZMc4Q==]

- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgAaTsp1mPhQHVSCp1oYZq7y3Cdn-hmHII2k0A6haES9qmAH1GlvrqWevO7c5Q1bdmw0hzI933kV5qlx-GC8q0GXcO3OwVyz4SOF_0-vlSo-IQDJCFoHswHsvdq-DDN48Ycz2thYh5XjqV41voS41PLZEReZD9p7oI9nJyV-jqXKuzCRoNWrRYrqqFxvdB_k0cj4KqWfpjeV0QHuhv49t_9daU9ZvuF9SnkTAkhMM_Q1rPnq3k9eMiYkpBdHUKybRDv3S9K6U=]

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948951/]

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra09941h]

- pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [URL: https://www.researchgate.net/publication/11542478_pH_and_temperature_stability_of_the_isoxazole_ring_in_leflunomide_and_its_metabolite_A771726_in_vitro]

- Ring-Opening Fluorination of Isoxazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35475481/]

- Ring-Opening Fluorination of Isoxazoles. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01149]

- Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/127.shtm]

- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39325492/]

- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4211059/]

- Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/624.shtm]

- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/383404284_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]

- Ring-Opening Fluorination of Isoxazoles. ResearchGate. [URL: https://www.researchgate.

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630232/]

- Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1985/p1/p19850000213]

- Reduction of N N, N-N, N-O, and O-O Bonds. ResearchGate. [URL: https://www.researchgate.net/publication/289291176_Reduction_of_N_N_N-N_N-O_and_O-O_Bonds]

- A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate. [URL: https://www.researchgate.net/publication/259186640_A_Convenient_and_Chemoselective_Method_for_the_Reductive_Ring_Cleavage_of_Isoxazoles_and_Isoxazolines_with_EtMgBrTiOi_Pr4_Reagent]

- Isoxazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isoxazole]

- Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol052027z]

- How is isoxazole substituted at the 4-position?. Reddit. [URL: https://www.reddit.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344238/]

- Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook. [URL: https://www.chemicalbook.com/article/chemical-reactivity-of-benzocisoxazole.htm]

- Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/1980/c3/c39800000624]

- Construction of Isoxazole ring: An Overview. ResearchGate. [URL: https://www.researchgate.net/publication/381817112_Construction_of_Isoxazole_ring_An_Overview]

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. ResearchGate. [URL: https://www.researchgate.net/publication/221919830_The_Synthesis_of_Highly_Substituted_Isoxazoles_by_Electrophilic_Cyclization_An_Efficient_Synthesis_of_Valdecoxib]

- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_322791475]

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra07171a]

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482386/]

- SUPPORTING INFORMATION. The Royal Society of Chemistry. [URL: https://www.rsc.

- Nucleophilic Aromatic Substitution with Amine. Ambeed. [URL: https://www.ambeed.

- 4-Bromo-3-methylisoxazol-5-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10487519]

- Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate. [URL: https://www.researchgate.

- 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [URL: https://pressbooks.bccampus.ca/chem100/chapter/7-6-extra-topics-on-nucleophilic-substitution-reactions/]

- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem. [URL: https://www.benchchem.

- 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.01%3A_Nucleophilic_Substitution_Reaction_Overview]

- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [URL: https://www.researchgate.net/publication/338279815_Suzuki-Miyaura_coupling_reactions_of_4-bromoanisole_with_phenylboronic_acid]

- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8223126/]

- Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [URL: https://www.youtube.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction/Suzuki_Main.htm]

- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Google Patents. [URL: https://patents.google.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631168/]

- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleophilic-Substitution-Reaction-of-Imidazole-a-Ovali-Can/933a3c945b985854b73b320d58853b0c2656372d]

- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/4-bromo-3-methylphenol-synthesis-and-chemical-reactivity-for-advanced-synthesis-780133.html]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. reddit.com [reddit.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Isoxazole - Wikipedia [en.wikipedia.org]

- 23. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Ring-Opening Fluorination of Isoxazoles [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Leveraging 4-Bromo-3-methylisoxazole in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of the Isoxazole Moiety in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of complex organic molecules for pharmaceuticals and fine chemicals.[1][2] Within the vast landscape of coupling partners, heteroaryl halides play a crucial role, and among them, 4-bromo-3-methylisoxazole has emerged as a particularly valuable building block.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 3-methyl-4-aryl-isoxazole core, accessible through the Suzuki-Miyaura coupling of this compound, is a key structural motif in compounds targeting a range of biological targets, including various kinases and other enzymes.[3][4]